The synthesis of ethylketazocine involves several key steps starting from a benzomorphan precursor. The process can be summarized as follows:
These steps can be optimized for industrial production to enhance yield and purity. Common reagents used include alkyl halides for alkylation and oxidizing agents for hydroxylation .
Ethylketazocine has a molecular formula of and a molar mass of approximately 299.414 g/mol. Its structural characteristics include:
The three-dimensional structure can be modeled using computational chemistry tools, allowing for visualization of its conformation in space .
Ethylketazocine is involved in several chemical reactions:
These reactions yield various derivatives that can serve as intermediates for further research and development .
Ethylketazocine operates primarily through its interactions with opioid receptors in the central nervous system. As a partial agonist, it exhibits mixed agonistic and antagonistic effects:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
Ethylketazocine has been primarily used in scientific research settings:
Despite its historical significance, newer compounds with improved selectivity and potency have begun to replace ethylketazocine in some research contexts .
(±)-Ethylketazocine (ethylketocyclazocine; CAS 36292-66-7) is a synthetic opioid derivative of the benzomorphan class. Its molecular formula is C₁₉H₂₅NO₂ (molecular weight: 299.4 g/mol), featuring a characteristic tricyclic framework comprising a benzene ring fused to a piperidine moiety and a bridging piperazine ring. The benzomorphan core confers rigidity essential for receptor binding [1] [7] [8].
The compound exhibits three chiral centers (C1, C6, C11), resulting in eight possible stereoisomers. The (±)-designation indicates use as a racemic mixture. Stereochemistry significantly influences opioid receptor affinity: the (1R,9R,13S) enantiomer shows higher κ-opioid receptor (KOR) binding than its (1S,9S,13R) counterpart due to optimal spatial alignment with KOR’s hydrophobic pocket. X-ray crystallography confirms a trans orientation between the ethyl group at C1 and the methyl group at C13, stabilizing the bioactive conformation [5] [7] [8].
Table 1: Physicochemical Properties of (±)-Ethylketazocine
Property | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₁₉H₂₅NO₂ | Empirical |
Molecular Weight | 299.4 g/mol | Calculated |
XLogP3 | 4.0 | Octanol-water partition |
Hydrogen Bond Donors | 1 (phenolic OH) | Computational |
Hydrogen Bond Acceptors | 3 (ketone, OH, N) | Computational |
pKa | 8.12 ± 0.60 | Predicted ionization |
Synthesis of (±)-ethylketazocine follows a multi-step sequence:
Resolution of enantiomers uses chiral chromatography or diastereomeric salt formation with tartaric acid derivatives. The racemate’s pharmacological profile complicates isolation: while early studies used (±)-mixtures, modern research employs enantiopure material to delineate stereospecific effects [5] [7].
Ethylketazocine’s pharmacokinetics are characterized by moderate oral bioavailability (~30–40%) due to hepatic first-pass metabolism. Key metabolic pathways include:
Plasma protein binding is >85%, primarily to albumin and α₁-acid glycoprotein. Tissue distribution studies in rodents show high accumulation in the liver, lungs, and spleen, with a volume of distribution (Vd) of 4.5 L/kg, indicating extensive extravascular penetration [3] [7].
Ethylketazocine crosses the BBB efficiently due to its moderate lipophilicity (LogP 4.0) and low polar surface area (50 Ų). Its BBB permeability-surface area product (PS) is estimated at 0.12 mL/min/g in rats, comparable to morphine [2] [6].
Table 2: Factors Influencing BBB Permeability of (±)-Ethylketazocine
Factor | Effect | Evidence |
---|---|---|
Lipophilicity (LogP) | High passive diffusion | Predicted membrane flux >300 nm/s |
P-glycoprotein Affinity | Weak substrate (efflux ratio <2) | In vitro Caco-2 assays show low efflux |
Unbound Fraction (fu) | ~15% in plasma | Equilibrium dialysis studies |
ABC Transporter Impact | Minimal inhibition of BCRP/MRP1 | Transwell assays with transfected cells |
ABC transporters (e.g., P-glycoprotein) minimally restrict its brain uptake. Unlike loperamide—whose CNS effects emerge only with P-gp inhibition—ethylketazocine’s weak interaction with efflux pumps allows unbound brain concentrations (Cu,brain) to reach ~60% of plasma levels. Physiologically based pharmacokinetic (PBPK) modeling confirms rapid equilibration between plasma and brain compartments (tₘₐₓ: 15–20 min post-IV) [2] [4] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1